3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, has a molecular formula of C12H21NO3, an average mass of 227.300 Da, and a monoisotopic mass of 227.152145 Da .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific structure of the compound .Physical And Chemical Properties Analysis
For the similar compound, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, it has a molecular weight of 227.3 and is a solid at room temperature .Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For the similar compound, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, it has hazard statements H302, H315, H319, H332, H335, indicating potential hazards if ingested, in contact with skin, if inhaled, or if it comes in contact with the eyes .
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2)11-6-12-20(16(18)13-19)17(22)10-9-15(21)14-7-4-3-5-8-14/h3-5,7-8,16H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGVHGKKVPRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CCC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile |
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